
Desmethylgriseofulvin
Vue d'ensemble
Description
Desmethylgriseofulvin (6'-desmethyl-griseofulvin) is a structural analog of griseofulvin, a well-known antifungal agent derived from Penicillium griseofulvum. The compound is characterized by the absence of the 6'-methyl group present in the parent molecule (Figure 1). This modification alters its physicochemical properties and biological activity, making it a subject of interest in antifungal research .
Griseofulvin and its analogs, including this compound, inhibit microtubule polymerization in dermatophytes by binding to fungal tubulin, thereby disrupting cell division. However, the removal of the 6'-methyl group may influence pharmacokinetic parameters such as solubility, bioavailability, and binding affinity .
Méthodes De Préparation
Synthetic Demethylation Methods
Chemical Demethylation Agents
Chemical demethylation involves removing methyl groups from griseofulvin using reactive agents. Key methods include:
Magnesium Iodide (MgI₂)-Mediated Demethylation
MgI₂ selectively demethylates griseofulvin at position 4 or 6 under anhydrous conditions. In a study by Petersen et al., griseofulvin treated with MgI₂ in tetrahydrofuran (THF) at 60°C for 12 hours yielded 4-desmethylgriseofulvin with 78% efficiency . This method avoids over-demethylation, preserving the compound’s core structure.
Alkaline Hydrolysis
Dilute sodium hydroxide (NaOH) facilitates demethylation via nucleophilic substitution. Hydrolysis of griseofulvin in 0.1M NaOH at 80°C for 6 hours produces 6-desmethylgriseofulvin, albeit with lower yields (62%) due to competing side reactions .
Boron Tribromide (BBr₃)
BBr₃ in dichloromethane at −78°C achieves near-quantitative demethylation but requires stringent inert conditions to prevent degradation .
Table 1: Comparison of Chemical Demethylation Methods
Agent | Conditions | Yield (%) | Selectivity |
---|---|---|---|
MgI₂ | THF, 60°C, 12h | 78 | 4-position |
NaOH | 0.1M, 80°C, 6h | 62 | 6-position |
BBr₃ | CH₂Cl₂, −78°C, 2h | 95 | Non-selective |
Reaction Conditions and Optimization
-
Temperature Control : BBr₃ reactions require cryogenic conditions to minimize side products .
-
Solvent Systems : Polar aprotic solvents (e.g., THF) enhance MgI₂ reactivity, while chloroform improves BBr₃ selectivity .
-
Catalysts : Lewis acids like AlCl₃ accelerate demethylation but reduce regioselectivity .
Biotransformation and Fermentation Approaches
Microbial fermentation using Penicillium griseofulvum strains produces desmethylgriseofulvin directly. Optimized fermentation parameters include:
-
pH : 6.5–7.0 to stabilize enzyme activity.
-
Temperature : 25–28°C for maximal fungal growth.
-
Nutrient Media : Glucose-yeast extract-peptone (GYP) enhances metabolite yield by 40% compared to standard media .
Table 2: Fermentation Parameters and Yields
Parameter | Optimal Range | Metabolite Yield (mg/L) |
---|---|---|
pH | 6.5–7.0 | 320 |
Temperature (°C) | 25–28 | 290 |
Carbon Source | Glucose | 410 |
Industrial-Scale Production Techniques
Crystallization and Purification
Patent CN103275047B outlines a vacuum-assisted crystallization method for griseofulvin, adaptable for desmethyl derivatives :
-
Concentration : Griseofulvin solution in acetone is concentrated under vacuum (−0.09 MPa) at 50°C.
-
Crystallization : Residual acetone is removed via suction filtration, yielding wet crystals with 92% purity .
-
Recrystallization : Ethanol-water mixtures (3:1) refine purity to >99% .
Continuous Flow Reactors
Modern facilities employ continuous flow systems for demethylation, reducing reaction times by 70% and improving safety profiles .
Comparative Analysis of Preparation Methods
Table 3: Method Efficacy and Scalability
Method | Scalability | Cost Efficiency | Environmental Impact |
---|---|---|---|
Chemical Demethylation | High | Moderate | Low (solvent waste) |
Fermentation | Moderate | High | Sustainable |
Industrial Crystallization | High | Low | Moderate |
-
Chemical Methods : Preferred for rapid, high-yield synthesis but generate hazardous waste.
-
Fermentation : Eco-friendly but limited by microbial growth rates and contamination risks .
Recent Advances and Innovations
Difluoromethylation for Metabolic Stability
Replacing methyl groups with difluoromethyl ethers at metabolic hotspots (positions 4 and 6) blocks demethylation, extending half-life by 3-fold . This involves:
Enzymatic Demethylation
Engineered cytochrome P450 enzymes achieve regioselective demethylation with 85% yield, reducing reliance on harsh chemicals .
Analyse Des Réactions Chimiques
Biosynthetic Pathways and Demethylation
Desmethylgriseofulvin arises from enzymatic demethylation during griseofulvin biosynthesis in fungi such as Penicillium aethiopicum. The gsf gene cluster orchestrates this process:
-
GsfA synthesizes the heptaketide backbone (benzophenone 5a ) via polyketide synthase activity .
-
GsfB (3-OH methyltransferase) and GsfC (9-OH methyltransferase) mediate sequential methylation steps. Deletion of these enzymes results in desmethyl intermediates:
-
GsfD (5-OH methyltransferase) finalizes methylation; its absence generates desmethyl-dehydrogriseofulvin .
Synthetic Modifications
This compound derivatives are synthesized via targeted demethylation and functionalization:
Demethylation Reactions
Functionalization
-
Chlorination : 4-desmethylgriseofulvin reacts with POCl₃/LiCl to introduce chlorine at C2', forming 8 .
-
Difluoromethylation : Methyl chlorodifluoroacetate/K₂CO₃ adds CF₂ groups to desmethyl intermediates, enhancing solubility .
Enzyme-Catalyzed Oxidation and Cyclization
The cytochrome P450 GsfF oxidizes griseophenone B (12 ) to form the spirocyclic grisan scaffold via phenolic coupling. This step is critical for generating the bioactive core of this compound . Computational models suggest a di-radical coupling mechanism .
Metabolic Interactions and Protein Binding
This compound metabolites (4-DMG, 6-DMG) interact with cytokeratin filaments K8/K18, contributing to hepatotoxicity:
Metabolite | Binding Energy (kcal/mol) | Target Protein | Species Specificity |
---|---|---|---|
4-DMG | -5.61 | K18 | Rodent > Human |
6-DMG | -4.78 | K8 | Human |
These interactions disrupt keratin assembly, promoting Mallory body formation in hepatocytes .
Antiviral and Anticancer Activity
This compound derivatives inhibit SARS-CoV-2 proteins:
Target Protein | Binding Affinity (ΔG, kcal/mol) | Mechanism |
---|---|---|
SARS-CoV-2 RdRp | -6.2 | Blocks RNA replication |
Spike RBD | -5.8 | Inhibits ACE2 binding |
In cancer models, 4-desmethylgriseofulvin disrupts microtubule dynamics, arresting mitosis in leukemia cells .
Stability and Solubility Enhancements
Modifications at desmethyl positions improve pharmacokinetics:
-
4-Difluoro analogue : Solubility increases 3-fold compared to griseofulvin .
-
6-Benzyl derivatives : Resist hepatic glucuronidation, extending half-life .
Analytical Characterization
Key spectroscopic data for this compound intermediates:
Compound | NMR δ (ppm) | MS ([M+H]⁺) | Chlorination Pattern |
---|---|---|---|
Griseophenone E | 7.25 (d, J=8.5 Hz, H-6') | 291 | Monochlorinated |
Desmethyl-DHG | 6.98 (s, H-4') | 337 | Dichlorinated |
Applications De Recherche Scientifique
Pharmacological Properties
Desmethylgriseofulvin exhibits several pharmacological activities that make it a subject of interest in medical research:
- Antifungal Activity : Similar to its parent compound, this compound shows antifungal properties against dermatophytes. It is particularly effective in treating infections caused by Trichophyton and Microsporum species, which are responsible for common skin and nail infections .
- Cytotoxic Effects : Studies indicate that this compound may have cytotoxic effects on certain cancer cell lines. Research has shown that it can inhibit cell proliferation and induce apoptosis in human cancer cells, suggesting potential applications in oncology .
- Metabolic Influence : this compound has been observed to influence cytochrome P450 enzyme activity, which is crucial for drug metabolism. This property could be significant in understanding drug interactions and optimizing therapeutic regimens .
Therapeutic Applications
The potential therapeutic applications of this compound span various fields:
- Dermatology : Its primary application remains in dermatology for treating fungal infections. The compound's efficacy in inhibiting fungal growth makes it a candidate for formulations targeting skin conditions like tinea corporis and tinea pedis .
- Oncology : Given its cytotoxic properties, this compound is being investigated for use in cancer therapy. Preliminary studies suggest that it may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .
- Pharmacogenetics : The compound's interaction with cytochrome P450 enzymes positions it as a subject of interest in pharmacogenetic studies. Understanding individual variability in drug metabolism can lead to personalized medicine approaches, improving treatment outcomes .
Case Study 1: Antifungal Efficacy
A clinical trial assessed the effectiveness of this compound in patients with refractory dermatophyte infections. Results indicated a significant reduction in fungal load and improvement in clinical symptoms after 8 weeks of treatment, supporting its use as an alternative antifungal therapy .
Case Study 2: Cancer Cell Line Studies
In vitro studies on human breast cancer cell lines demonstrated that this compound inhibited cell growth by inducing apoptosis through the mitochondrial pathway. This finding suggests its potential role as an adjunct therapy in breast cancer treatment .
Data Tables
The following table summarizes key findings related to the applications of this compound:
Mécanisme D'action
Desmethylgriseofulvin exerts its effects by binding to microtubules, thereby interfering with microtubule function and inhibiting mitosis. This mechanism is similar to that of griseofulvin. It binds to tubulin, altering the dynamics of microtubules and preventing the proper formation of the mitotic spindle, which is essential for cell division . Additionally, it has been shown to interact with cytokeratin intermediate filament proteins, potentially contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Antifungal Activity
Desmethylgriseofulvin exhibits reduced antifungal efficacy compared to griseofulvin. For instance, against Trichophyton rubrum, griseofulvin has a minimum inhibitory concentration (MIC) of 0.25 µg/mL, while this compound shows an MIC of 1.0 µg/mL . This reduction is attributed to decreased lipophilicity and impaired tubulin binding due to the missing methyl group.
Table 2: Antifungal Activity of Griseofulvin Analogs
Compound | MIC (µg/mL) vs. T. rubrum | Solubility (mg/mL) | LogP |
---|---|---|---|
Griseofulvin | 0.25 | 0.14 | 2.2 |
This compound | 1.0 | 0.35 | 1.8 |
4'-Chloro-griseofulvin | 0.12 | 0.08 | 2.5 |
Sulfur analog (62) | 0.5 | 0.20 | 2.0 |
Physicochemical Properties
The absence of the 6'-methyl group increases this compound’s aqueous solubility (0.35 mg/mL vs. 0.14 mg/mL for griseofulvin) but reduces its logP value (1.8 vs. 2.2), indicating lower membrane permeability . In contrast, 4'-chloro-griseofulvin, with an additional chloro substituent, displays higher lipophilicity (logP = 2.5) and potency, albeit with poorer solubility .
Synergistic Effects
This compound shows additive effects when combined with terbinafine against multidrug-resistant dermatophytes, reducing MIC values by 4–8 fold. This contrasts with griseofulvin-terbinafine combinations, which exhibit only modest synergy .
Key Challenges :
- Limited bioavailability of this compound in systemic applications.
- Need for in vivo studies to validate synergistic combinations .
Activité Biologique
Desmethylgriseofulvin, a metabolite of the antifungal agent griseofulvin, has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data from various studies.
Overview of this compound
This compound refers primarily to two metabolites: 6-desmethylgriseofulvin (6-DMG) and 4-desmethylgriseofulvin (4-DMG) . These compounds result from the metabolic breakdown of griseofulvin, which is produced by certain fungi and has been used clinically since the 1950s to treat dermatophyte infections. Recent research has expanded the understanding of its biological activity beyond antifungal properties.
- Antifungal Activity :
- Cancer Cell Inhibition :
- Viral Replication Inhibition :
- Enhancement of ACE2 Function :
Pharmacokinetics
This compound is primarily excreted through urine and has been observed to have varying biological half-lives depending on the individual and dosage. In studies involving mice, significant amounts of 6-DMG and 4-DMG were detected post-administration, indicating active metabolism and excretion pathways .
Case Study: Carcinogenicity Concerns
A cohort study involving over 140,000 individuals indicated a potential link between griseofulvin use and an increased incidence of thyroid cancer; however, no significant associations were found for other cancer types over extended follow-up periods . This raises questions about the long-term safety of this compound metabolites.
Research Findings Table
Binding Affinity Studies
Recent molecular docking analyses revealed that this compound derivatives exhibit strong binding affinities to cytokeratin intermediate filament proteins (K8 and K18), which may play a role in liver injury mechanisms associated with griseofulvin treatment. The binding energies ranged from -3.34 to -5.61 kcal/mol, indicating favorable interactions that could explain observed hepatotoxic effects in animal models .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Desmethylgriseofulvin, and what methodological challenges arise during its preparation?
- Methodological Answer : this compound synthesis typically involves demethylation of griseofulvin using reagents like boron tribromide (BBr₃) or iodotrimethylsilane (TMS-I). Key challenges include controlling reaction selectivity to avoid over-demethylation and ensuring high purity. Recrystallization in solvents such as ethanol/water mixtures is recommended for purification. Characterization should include <sup>1</sup>H/<sup>13</sup>C NMR, HPLC for purity (>95%), and melting point analysis .
Q. Which analytical techniques are most reliable for validating the structural identity and purity of this compound?
- Methodological Answer : Combine spectroscopic (NMR, IR) and chromatographic (HPLC, LC-MS) methods. NMR confirms structural integrity by comparing chemical shifts to griseofulvin, while HPLC with UV detection (λ = 290–300 nm) ensures purity. Mass spectrometry (ESI-MS) provides molecular weight validation. Report retention times and solvent systems for reproducibility .
Q. How should researchers design in vitro antifungal assays to evaluate this compound’s efficacy?
- Methodological Answer : Use standardized fungal strains (e.g., Trichophyton rubrum) in broth microdilution assays (CLSI M38-A2 guidelines). Include positive controls (e.g., griseofulvin) and negative controls (DMSO solvent). Measure minimum inhibitory concentrations (MICs) in triplicate, and report statistical methods (e.g., ANOVA with post-hoc tests) .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetic properties across studies be resolved?
- Methodological Answer : Conduct meta-analyses of existing data to identify confounding variables (e.g., dosing regimens, animal models). Validate findings using in vivo models (e.g., rodent pharmacokinetic studies) with standardized protocols: oral administration, plasma sampling via LC-MS/MS, and non-compartmental analysis for bioavailability calculations. Address interspecies variability by comparing metabolic pathways (e.g., CYP450 enzyme activity) .
Q. What experimental strategies mitigate resistance development in fungal pathogens exposed to this compound?
- Methodological Answer : Perform serial passage experiments under sub-inhibitory concentrations to simulate resistance. Use whole-genome sequencing to identify mutations (e.g., β-tubulin alterations). Combine this compound with efflux pump inhibitors (e.g., verapamil) to assess synergy via checkerboard assays. Report fractional inhibitory concentration indices (FICIs) .
Q. How do this compound’s mechanisms differ between in vitro and in vivo environments, and what models best capture this complexity?
- Methodological Answer : Compare transcriptomic profiles (RNA-seq) of treated fungi in vitro vs. infected tissue models (e.g., 3D keratinocyte-fungal co-cultures). Use murine dermatophytosis models to evaluate host-pathogen interactions. Incorporate pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with efficacy .
Q. Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Apply bootstrap resampling to estimate confidence intervals. For in vivo data, mixed-effects models account for individual variability. Report p-values, effect sizes, and power analysis to justify sample sizes .
Q. How should researchers address variability in spectroscopic data when characterizing novel this compound derivatives?
- Methodological Answer : Standardize instrument parameters (e.g., NMR pulse sequences, LC-MS ionization settings). Use internal standards (e.g., tetramethylsilane for NMR) and replicate measurements. For ambiguous peaks, employ 2D NMR (COSY, HSQC) or high-resolution MS/MS fragmentation .
Q. Ethical and Reproducibility Considerations
Q. What steps ensure reproducibility of this compound’s bioactivity data across laboratories?
- Methodological Answer : Adhere to FAIR principles: publish raw data (spectra, chromatograms) in repositories like Zenodo. Document exact experimental conditions (e.g., humidity for fungal cultures, solvent batches). Use reference standards from accredited suppliers (e.g., Sigma-Aldrich) and cite lot numbers .
Q. How can researchers ethically justify animal studies for this compound when in vitro data is insufficient?
- Methodological Answer : Follow ARRIVE guidelines: perform power analysis to minimize animal use, obtain ethics committee approval, and prioritize non-invasive methods (e.g., imaging). Justify necessity by demonstrating in vitro-in vivo correlation (IVIVC) gaps in preliminary data .
Q. Key Recommendations
- Experimental Design : Prioritize factorial designs to test multiple variables (e.g., dosage, formulation).
- Data Contradictions : Use sensitivity analysis to identify outlier studies and replicate critical experiments .
- Reporting : Follow journal-specific guidelines (e.g., Medicinal Chemistry Research) for structure and supplemental data .
Propriétés
Numéro CAS |
5128-41-6 |
---|---|
Formule moléculaire |
C16H15ClO6 |
Poids moléculaire |
338.74 g/mol |
Nom IUPAC |
(2S,5'R)-7-chloro-4-hydroxy-3',6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione |
InChI |
InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(22-3)16(7)15(20)12-9(19)6-10(21-2)13(17)14(12)23-16/h5-7,19H,4H2,1-3H3/t7-,16+/m1/s1 |
Clé InChI |
KTICLSBYPHKDMM-QZTNRIJFSA-N |
SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3O)OC)Cl)OC |
SMILES isomérique |
C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3O)OC)Cl)OC |
SMILES canonique |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3O)OC)Cl)OC |
Synonymes |
(1’S,6’R)-7-Chloro-4-hydroxy-2’,6-dimethoxy-6’-methylspiro[benzofuran-2(3H),1’-[2]cyclohexene]-3,4’-dione; (1’S-trans)- 7-Chloro-4-hydroxy-2’,6-dimethoxy-6’-methylspiro_x000B_[benzofuran-2(3H),1’-[2]cyclohexene]-3,4’-dione; 4-Desmethylgriseofulvin; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.